molecular formula C11H8N4 B13779010 2-(Pyridine-2-ylamino)nicotinonitrile

2-(Pyridine-2-ylamino)nicotinonitrile

Cat. No.: B13779010
M. Wt: 196.21 g/mol
InChI Key: SCALIVQZWALLKF-UHFFFAOYSA-N
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Description

2-(Pyridine-2-ylamino)nicotinonitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group and a nitrile group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridine-2-ylamino)nicotinonitrile typically involves the reaction of 2-aminopyridine with a suitable nitrile precursor. One common method includes the reaction of 2-aminopyridine with 3-cyano-2-pyridone under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium methoxide, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to continuous stirring and controlled temperature to facilitate the reaction. Post-reaction, the product is isolated and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridine-2-ylamino)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Scientific Research Applications

2-(Pyridine-2-ylamino)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridine-2-ylamino)nicotinonitrile involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound has been shown to disrupt key cellular signaling pathways by binding to enzymes such as serine/threonine kinase AKT1 and human epidermal growth factor receptor 2 (HER2). This binding inhibits the proliferation of cancer cells and induces apoptosis .

Comparison with Similar Compounds

    Pyridine-2-ylamino derivatives: These compounds share a similar structure but may have different substituents on the pyridine ring.

    Nicotinonitrile derivatives: Compounds with variations in the nitrile group or additional functional groups.

Uniqueness: 2-(Pyridine-2-ylamino)nicotinonitrile is unique due to its dual functional groups (amino and nitrile) on the pyridine ring, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

2-(pyridin-2-ylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C11H8N4/c12-8-9-4-3-7-14-11(9)15-10-5-1-2-6-13-10/h1-7H,(H,13,14,15)

InChI Key

SCALIVQZWALLKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=C(C=CC=N2)C#N

Origin of Product

United States

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